molecular formula C15H14O3 B596878 4-(3-Methoxyphenyl)-3-methylbenzoic acid CAS No. 1261902-72-0

4-(3-Methoxyphenyl)-3-methylbenzoic acid

Cat. No. B596878
M. Wt: 242.274
InChI Key: MNFBEIAMJQNJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(3-Methoxyphenyl)-3-methylbenzoic acid” is a type of aromatic compound, which contains a benzene ring. The presence of a methoxy group (-OCH3) and a carboxylic acid group (-COOH) suggests that it may have properties similar to other aromatic acids .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as Friedel-Crafts acylation or alkylation, and the use of protecting groups for the carboxylic acid during the synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography .


Chemical Reactions Analysis

Aromatic compounds like this can undergo a variety of reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These properties may include melting point, boiling point, solubility, and spectral data .

Scientific Research Applications

  • Scientific Field: Nutrition and Metabolic Biology

    • HMPA has been studied for its effects on metabolic conditions in diet-induced obese mice .
    • Dietary HMCA was found to be effective against high-fat diet-induced weight gain and hepatic steatosis, and it improved insulin sensitivity .
    • The metabolic benefits of HMCA were ascribed to HMPA produced by gut microbiota .
    • The conversion of HMCA into HMPA was attributable to a wide variety of microbes belonging to the phylum Bacteroidetes .
  • Scientific Field: Microbiology and Gut Health

    • HMPA modulates gut microbes associated with host metabolic homeostasis .
    • It increases the abundance of organisms belonging to the phylum Bacteroidetes and reduces the abundance of the phylum Firmicutes .
    • These results suggest that HMPA derived from HMCA is metabolically beneficial, and regulates hepatic lipid metabolism, insulin sensitivity, and the gut microbial community .
  • Scientific Field: Hepatic Lipid Metabolism

    • HMPA contributes to improved hepatic lipid metabolism via GPR41 .
    • The activation of this receptor plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .

Safety And Hazards

The safety and hazards of a compound depend on its specific properties. Material Safety Data Sheets (MSDS) provide information on handling, storage, and hazards associated with a compound .

Future Directions

Future research could focus on exploring the potential applications of this compound, such as its use in pharmaceuticals or materials science .

properties

IUPAC Name

4-(3-methoxyphenyl)-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-8-12(15(16)17)6-7-14(10)11-4-3-5-13(9-11)18-2/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFBEIAMJQNJQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689145
Record name 3'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxyphenyl)-3-methylbenzoic acid

CAS RN

1261902-72-0
Record name 3'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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